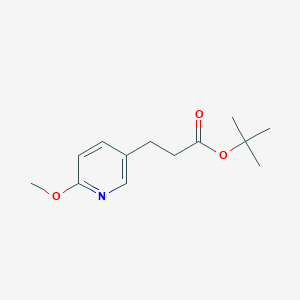

tert-Butyl 3-(6-methoxypyridin-3-yl)propanoate

Description

tert-Butyl 3-(6-methoxypyridin-3-yl)propanoate is a pyridine-based ester derivative characterized by a methoxy-substituted pyridine ring and a tert-butyl propanoate side chain. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and bioactive molecules targeting neurological or oncological pathways. Its tert-butyl ester group enhances stability and solubility in organic solvents, making it advantageous for multi-step synthetic workflows .

Properties

IUPAC Name |

tert-butyl 3-(6-methoxypyridin-3-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)17-12(15)8-6-10-5-7-11(16-4)14-9-10/h5,7,9H,6,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSAQDFRYXBSRNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC1=CN=C(C=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(6-methoxypyridin-3-yl)propanoate typically involves the esterification of 3-(6-methoxypyridin-3-yl)propanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield . The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(6-methoxypyridin-3-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy group on the pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed.

Major Products

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

tert-Butyl 3-(6-methoxypyridin-3-yl)propanoate is utilized in several scientific research areas:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: The compound finds applications in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(6-methoxypyridin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate the activity of these targets, leading to various biochemical effects . The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl 3-(6-methoxypyridin-3-yl)propanoate (Compound A) with analogs based on substituent patterns, synthetic routes, and bioactivity.

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Reactivity and Bioactivity

- Methoxy vs. Hydroxy Groups: The 6-methoxy group in Compound A improves electron density on the pyridine ring, enhancing nucleophilic aromatic substitution reactivity compared to the 5-hydroxy analog in .

- tert-Butyl vs. Methyl Esters : The tert-butyl group in Compound A provides steric protection against hydrolysis, making it more stable under acidic conditions than the methyl ester analogs (e.g., ). This stability is advantageous in multi-step syntheses requiring orthogonal deprotection .

Solubility and Physicochemical Properties

- Lipophilicity : Compound A (logP ≈ 2.8) is more lipophilic than its methyl ester counterpart (logP ≈ 1.5) due to the bulky tert-butyl group, favoring blood-brain barrier penetration in CNS drug candidates .

- Aqueous Solubility : The ethoxy chain-modified analog in exhibits superior aqueous solubility (≥50 mg/mL) compared to Compound A (<10 mg/mL), highlighting the trade-off between lipophilicity and solubility .

Biological Activity

tert-Butyl 3-(6-methoxypyridin-3-yl)propanoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a tert-butyl group, a propanoate moiety, and a methoxypyridine ring, which contribute to its biological properties.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial activity. A study by Nafeesa et al. (2017) demonstrated that compounds with similar structural features showed effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties.

Anti-inflammatory Effects

In vitro studies have suggested that the compound may exhibit anti-inflammatory effects. It is hypothesized that the methoxypyridine moiety could play a role in modulating inflammatory pathways, although specific mechanisms remain to be fully elucidated.

Cytotoxicity and Cancer Research

Preliminary studies indicate potential cytotoxic effects against cancer cell lines. The compound's ability to inhibit cell proliferation has been observed in assays involving various cancer types, warranting further investigation into its mechanism of action and therapeutic potential.

The mechanisms through which this compound exerts its biological effects are not entirely understood. However, it is believed that the interaction of the methoxypyridine ring with cellular targets may disrupt critical signaling pathways involved in inflammation and cell survival.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Nafeesa et al. (2017) | Antimicrobial activity | Demonstrated effectiveness against multiple bacterial strains. |

| MDPI Study (2021) | Cytotoxicity | Observed inhibition of proliferation in cancer cell lines. |

| Royal Society of Chemistry (2023) | Structural analysis | Provided insights into the molecular interactions of related compounds. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.